molecular formula C12H19NO2S B2418381 4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide CAS No. 1156974-58-1

4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide

Cat. No. B2418381
CAS RN: 1156974-58-1
M. Wt: 241.35
InChI Key: IFUMHORVGTVDOK-UHFFFAOYSA-N
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Description

4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide is a chemical compound with the molecular formula C12H19NO2S and a molecular weight of 241.35 . It is also known by its synonyms: 2-Thiophenecarboxamide, 4-ethyl-N-[1-(hydroxymethyl)propyl]-5-methyl .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and potential uses. For 4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide, the available information includes its molecular formula (C12H19NO2S) and molecular weight (241.35) .

Scientific Research Applications

X-ray Structures and Computational Studies

  • A study conducted by Nycz, J., et al. (2011) involved characterizing several cathinones, which are closely related to the chemical structure , using techniques like FTIR, UV-Vis, NMR spectroscopy, and X-ray diffraction. This research is significant for understanding the physical and chemical properties of similar compounds (Nycz, J. et al., 2011).

Application in Dyeing and Fabric Industry

  • A 2021 study by Abolude, I. O., et al. explored the complexation of disperse dyes derived from thiophene with metals like Cu, Co, Zn, and their application on polyester and nylon fabrics. This demonstrates the compound's potential in textile applications (Abolude, I. O. et al., 2021).

Photochromic Diarylethene Precursor

  • Lvov, A., et al. (2017) described a unique chemical transformation involving a similar compound, which led to the creation of photochromic diarylethene. This compound could be used for producing photoactive compounds with specific properties and functions (Lvov, A. et al., 2017).

Fermentation Liquid Analysis

  • Research on marine fungus by Sun, S., et al. (2009) led to the isolation of compounds closely related to 4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide. This study enhances the understanding of marine natural products and their potential applications (Sun, S. et al., 2009).

Design and Synthesis for Biological Evaluation

  • Donohue, B. A., et al. (2002) developed a library of compounds, including similar carboxamides, for biological evaluation. This research contributes to the field of medicinal chemistry and drug discovery (Donohue, B. A. et al., 2002).

properties

IUPAC Name

4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-4-9-6-11(16-8(9)3)12(15)13-10(5-2)7-14/h6,10,14H,4-5,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUMHORVGTVDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1)C(=O)NC(CC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide

CAS RN

1156974-58-1
Record name 4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide
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